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molecular formula C11H13BrN2O B8669752 3-bromo-4-methyl-N'-(propan-2-ylidene)benzohydrazide

3-bromo-4-methyl-N'-(propan-2-ylidene)benzohydrazide

Cat. No. B8669752
M. Wt: 269.14 g/mol
InChI Key: IKMWLQBQGUXFAH-UHFFFAOYSA-N
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Patent
US09169242B2

Procedure details

To a mixture of 3-bromo-4-methylbenzohydrazide (2.0 g, 8.72 mmol, 1.0 eq) and acetone (10 mL, 172 mmol, 21 eq) in hexane (10 mL), was added molecular sieves (500 mg) followed by trifluoroacetic acid (2 mL) and the resulting mixture was refluxed for 3 h. The reaction mixture was cooled to room temperature and filtered. The filtrate was concentrated under vacuum and the residue was taken in ethyl acetae (100 mL), washed with water (50 mL), aqueous saturated sodium bicarbonate solution (50 mL), brine (50 mL), dried (Na2SO4) and filtered. The filtrate was concentrated under reduced pressure to afford the 2.10 g of the 3-bromo-4-methyl-N′-(propan-2-ylidene)benzohydrazide. 1HNMR (400 MHz, DMSO-d6) δ 10.51 (s, 1H, D2O exchangeable), 8.02 (s, 1H), 7.75 (dd, J=1.0, 8.0 Hz, 1H), 7.44 (d, J=8.0 Hz, 1H), 2.40 (s, 3H), 2.01 (s, 3H), 1.94 (s, 3H); ESI-MS (m/z) 269, 271 [(MH)+, Br79,81].
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([NH:7][NH2:8])=[O:6].[CH3:13][C:14]([CH3:16])=O.FC(F)(F)C(O)=O>CCCCCC>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([NH:7][N:8]=[C:14]([CH3:16])[CH3:13])=[O:6]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=O)NN)C=CC1C
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added molecular sieves (500 mg)
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
WASH
Type
WASH
Details
washed with water (50 mL), aqueous saturated sodium bicarbonate solution (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)NN=C(C)C)C=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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